6-(trifluoromethyl)-1H-indole-4-carboxylic acid
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Overview
Description
6-(Trifluoromethyl)-1H-indole-4-carboxylic acid is an organic compound featuring a trifluoromethyl group attached to an indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is radical trifluoromethylation, which uses carbon-centered radical intermediates . This process can be carried out under various conditions, often involving the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl trimethylsilane .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale radical trifluoromethylation processes, optimized for yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)-1H-indole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
6-(Trifluoromethyl)-1H-indole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity
Mechanism of Action
The mechanism of action of 6-(trifluoromethyl)-1H-indole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Trifluoromethylated Pyridines: These compounds also contain a trifluoromethyl group and are used in similar applications.
Trifluoromethylated Benzoic Acids: Another class of compounds with similar properties and applications
Uniqueness: 6-(Trifluoromethyl)-1H-indole-4-carboxylic acid is unique due to its indole ring structure, which imparts specific chemical and biological properties. This makes it particularly valuable in the development of new pharmaceuticals and materials .
Properties
CAS No. |
1352896-61-7 |
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Molecular Formula |
C10H6F3NO2 |
Molecular Weight |
229.2 |
Purity |
95 |
Origin of Product |
United States |
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